

4-(3-Formylphenyl)phenol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Formylphenyl)phenol

Cat. No.: B112415

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A Technical Guide to 4-(3-Formylphenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **4-(3-Formylphenyl)phenol**, a biphenyl compound characterized by the presence of a hydroxyl group and a formyl group. This document outlines its molecular formula, weight, and provides generalized experimental protocols relevant to its synthesis and analysis, tailored for a scientific audience.

Physicochemical Data

The fundamental molecular properties of **4-(3-Formylphenyl)phenol** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

Property	Value
Molecular Formula	C ₁₃ H ₁₀ O ₂
Molecular Weight	198.22 g/mol
Monoisotopic Mass	198.06808 Da
IUPAC Name	3-(4-hydroxyphenyl)benzaldehyde
SMILES	<chem>C1=CC(=CC(=C1)C2=CC=C(C(=C2)O)C=O</chem>
InChI Key	OFJMKYZSGGGPW-UHFFFAOYSA-N

Experimental Protocols

While specific, validated experimental protocols for the synthesis and analysis of **4-(3-Formylphenyl)phenol** are not readily available in the public domain, the following sections describe general methodologies applicable to the formylation of phenols and the analysis of substituted phenol compounds. These protocols can be adapted and optimized by researchers for this specific molecule.

General Synthesis: Formylation of Phenols

The introduction of a formyl group onto a phenol, such as in the synthesis of **4-(3-Formylphenyl)phenol**, can be achieved through several established organic chemistry reactions. The choice of method may depend on the desired regioselectivity and the presence of other functional groups.

- **Duff Reaction:** This method involves the formylation of phenols using hexamethylenetetramine in an acidic medium, such as glacial acetic acid or trifluoroacetic acid. The reaction typically requires heating.
- **Ortho-Formylation:** A common method for achieving ortho-formylation of phenols utilizes magnesium chloride, triethylamine, and paraformaldehyde. This approach often provides good yields for the introduction of a formyl group at a position ortho to the hydroxyl group.

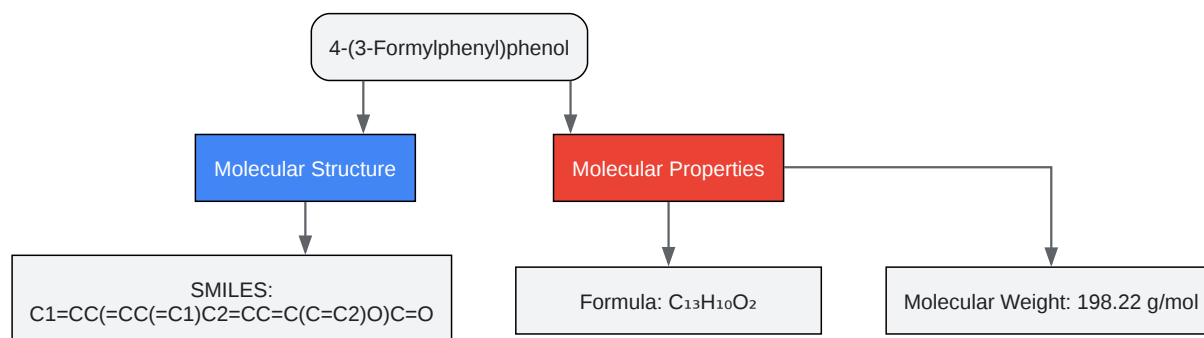
General Analytical Methods

The characterization and quantification of **4-(3-Formylphenyl)phenol** can be performed using standard analytical techniques for phenolic compounds.

- **High-Performance Liquid Chromatography (HPLC):** HPLC is a suitable method for the analysis of substituted phenols. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is a common starting point. Detection can be achieved using a UV detector, monitoring at a wavelength appropriate for the chromophore of the molecule.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** For GC analysis, derivatization of the phenolic hydroxyl group is often necessary to increase volatility and improve chromatographic performance. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a trimethylsilyl ether. The resulting derivative can be analyzed by GC-MS, providing both retention time and mass spectral data for identification and quantification.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are indispensable for the structural elucidation of the final product, confirming the presence and connectivity of the formyl and hydroxyl groups, as well as the substitution pattern on the phenyl rings.

Logical Relationships of 4-(3-Formylphenyl)phenol

The following diagram illustrates the relationship between the chemical's nomenclature, its structural representation, and its fundamental molecular properties.



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Caption: Logical flow from chemical name to structure and properties.

- To cite this document: BenchChem. [4-(3-Formylphenyl)phenol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112415#4-3-formylphenyl-phenol-molecular-weight-and-formula\]](https://www.benchchem.com/product/b112415#4-3-formylphenyl-phenol-molecular-weight-and-formula)

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